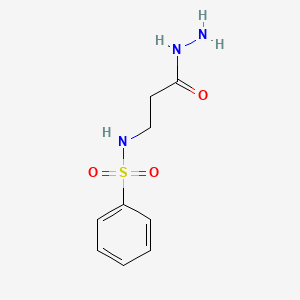

N-Benzenesulfonyl-beta-alanine hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

38378-06-2 |

|---|---|

Molecular Formula |

C9H13N3O3S |

Molecular Weight |

243.29 g/mol |

IUPAC Name |

N-(3-hydrazinyl-3-oxopropyl)benzenesulfonamide |

InChI |

InChI=1S/C9H13N3O3S/c10-12-9(13)6-7-11-16(14,15)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) |

InChI Key |

FWRAKTYNLUIKMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of N-Benzenesulfonyl-beta-alanine Hydrazide Precursors

The synthesis of this compound relies on the availability of key precursors, namely benzenesulfonyl chlorides and β-alanine derivatives. The formation of the crucial sulfonamide and hydrazide functional groups are foundational transformations in this process.

Preparation of Benzenesulfonyl Chlorides

Benzenesulfonyl chloride is a primary precursor, and its synthesis is well-established through several methods. The most common industrial method involves the chlorosulfonation of benzene (B151609) with chlorosulfonic acid. wikipedia.orgguidechem.com Alternative laboratory-scale preparations include the reaction of benzenesulfonic acid or its salts with chlorinating agents like phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride. wikipedia.orgorgsyn.orgprepchem.comgoogle.com

The reaction of benzene with an excess of chlorosulfonic acid is a typical approach, where the generated hydrogen chloride gas is absorbed. guidechem.com Another established method involves heating a mixture of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.orgprepchem.com The use of thionyl chloride in the presence of a sulfonating agent to react with benzenesulfonic acid has also been reported as an effective process. google.com Substituted benzenesulfonyl chlorides can be prepared from the corresponding anilines via a diazotization reaction followed by treatment with a sulfur dioxide solution in the presence of a copper catalyst. nih.govgoogle.com

Table 1: Comparison of Synthetic Methods for Benzenesulfonyl Chloride

| Starting Material | Reagent(s) | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Benzene | Chlorosulfonic Acid | Reaction at 20°C | High | wikipedia.orgguidechem.com |

| Sodium Benzenesulfonate | Phosphorus Pentachloride | Heat at 170–180°C | ~70% | orgsyn.orgprepchem.com |

| Sodium Benzenesulfonate | Phosphorus Oxychloride | Heat at 170–180°C | 74–87% | orgsyn.org |

| Benzenesulfonic Acid | Thionyl Chloride, Sulfuric Acid | Heat at 60°C | High | google.com |

| Substituted Aniline | NaNO₂, SO₂, CuCl₂ | Diazotization, -25 to 30°C | 78-91% | google.com |

Synthesis of Beta-Alanine (B559535) Derivatives

β-Alanine is the only naturally occurring β-amino acid and serves as a crucial building block. frontiersin.orgnih.govresearchgate.net Chemical synthesis methods are well-developed, though they can require harsh conditions like high temperature and pressure. frontiersin.orgnih.gov Common industrial routes start from acrylonitrile, which undergoes either direct amination or amination followed by hydrolysis to yield β-alanine. frontiersin.orgnjchm.com Another method involves the hydrolysis of β-aminopropionitrile using an acid or base catalyst. nih.gov

For the synthesis of the target hydrazide, β-alanine is typically used in a derivatized form, most commonly as its ethyl or methyl ester. wikipedia.orgorgsyn.org These esters can be prepared through standard esterification procedures. An alternative approach for creating β-substituted alanines involves the Michael addition of nucleophiles to dehydroalanine (B155165) derivatives. rsc.org The synthesis of N-substituted β-alanine derivatives, a key step for the title compound, can be achieved through various methods, including the reaction with sulfonyl chlorides or through N-alkylation procedures. nih.govnih.gov For peptide synthesis applications, Fmoc-protected β-alanine is often coupled with other amino acid esters. google.com

Table 2: Selected Synthetic Routes to β-Alanine

| Substrate | Method | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Acrylic Acid | Ammoniation | High temperature and pressure | - | nih.govnjchm.com |

| Acrylonitrile | Direct Ammoniation/Hydrolysis | High temperature and pressure | - | frontiersin.orgnih.govnjchm.com |

| β-Aminopropionitrile | Barium Hydroxide Hydrolysis | 90–95°C | 88-92% | frontiersin.orgnih.gov |

| L-Aspartate | Enzymatic Decarboxylation | Biological conversion | High | researchgate.netnjchm.com |

| Cyanoacetate | Hydrogenation and Hydrolysis | Raney's nickel catalyst, 60-100°C | >90% | google.com |

Formation of Related Hydrazides and Sulfonamides

The formation of sulfonamides and hydrazides are the two key chemical transformations in the synthesis of this compound.

Sulfonamides are traditionally synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ucl.ac.ukresearchgate.netresearchgate.net This classic method is highly effective and widely used for preparing a vast array of sulfonamide-containing compounds. thieme-connect.com Modern advancements have introduced alternative methods, such as those using sulfur dioxide surrogates like DABSO or C-N cross-coupling reactions, although these are often employed for more complex or sensitive substrates. researchgate.netthieme-connect.com

Hydrazides are most commonly prepared via the hydrazinolysis of carboxylic acid esters with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.govresearchgate.net This reaction is typically performed in an alcoholic solvent. For less reactive esters or to avoid side reactions, carboxylic acids can be converted to hydrazides directly using coupling agents or by first forming an activated intermediate like an N-hydroxysuccinimide ester, followed by reaction with hydrazine. acs.orgosti.gov

Direct Synthesis of this compound

The direct synthesis of the title compound typically involves a two-step sequence starting from the precursors described above. First, a sulfonamide linkage is formed, followed by the creation of the hydrazide moiety.

Condensation Reactions with Hydrazine Hydrate

The most direct route to this compound involves the reaction of an ester of N-Benzenesulfonyl-beta-alanine with hydrazine hydrate. This precursor ester is first synthesized by reacting benzenesulfonyl chloride with a β-alanine ester (e.g., β-alanine ethyl ester) in the presence of a base.

The subsequent step is the hydrazinolysis of the resulting N-Benzenesulfonyl-beta-alanine ester. This reaction involves nucleophilic acyl substitution, where hydrazine displaces the alkoxy group of the ester to form the final hydrazide product. researchgate.netnih.gov The general procedure for synthesizing sulfonyl hydrazides involves the slow addition of a sulfonyl chloride to a solution of hydrazine hydrate, often at reduced temperatures. chemicalbook.comresearchgate.net However, for the title compound, the reaction sequence starts with the formation of the sulfonamide bond with β-alanine, followed by the conversion of the carboxylic acid group (via its ester) to the hydrazide. This sequence avoids the direct reaction of hydrazine with the more reactive sulfonyl chloride, which would lead to benzenesulfonyl hydrazide. chemicalbook.com

The reaction of esters with hydrazine hydrate is a standard method for producing carbohydrazides. researchgate.net The process is often carried out by refluxing the ester with hydrazine hydrate in a solvent such as ethanol (B145695). researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves careful control of the reaction parameters for both the sulfonamide formation and the final hydrazinolysis step.

For the initial sulfonamide synthesis, reaction yields can be maximized by controlling the temperature, choice of solvent, and base. For instance, in the synthesis of related triazinyl-substituted benzene-sulfonamide conjugates with β-alanine, reaction conditions such as heating at 60°C in a polar aprotic solvent like DMF with a non-nucleophilic base (DIPEA) were used, though yields were moderate (32-55%). nih.gov An improved, higher-yielding procedure involved refluxing the reactants in water with an inorganic base like sodium carbonate. nih.gov

For the hydrazinolysis step, the reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture. google.comgoogle.com Continuous flow processes have been developed for the synthesis of acid hydrazides from carboxylic acids, demonstrating that short residence times (13-25 minutes) can produce high yields (65-91%). osti.gov Such methods offer scalability and control over precipitation of the product. Optimization can involve adjusting reagent concentrations, flow rates, and temperature to maximize yield and purity. osti.gov

Derivatization Strategies

The primary derivatization strategies for this compound involve reactions at the terminal nitrogen of the hydrazide group. These transformations lead to the formation of both acyclic and cyclic structures with potential applications in various fields of chemistry.

Hydrazones are a significant class of compounds derived from hydrazides, characterized by the >C=N-NH- functional group. They are key intermediates in the synthesis of other organic molecules. sci-hub.se

The most direct method for synthesizing N-Benzenesulfonyl-beta-alanine hydrazones is the condensation reaction between this compound and various aldehydes or ketones. sci-hub.seresearchgate.net This reaction is typically carried out in a suitable solvent such as ethanol or methanol (B129727) and often involves acid catalysis. sci-hub.se The nucleophilic terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding hydrazone. sci-hub.semdpi.com

The reaction is general and accommodates a wide range of substituted aromatic and aliphatic carbonyl compounds. researchgate.netmdpi.com This straightforward condensation provides access to a large library of N-Benzenesulfonyl-beta-alanine hydrazone derivatives, where the substituent (R) is derived from the parent aldehyde or ketone.

Table 1: Examples of Aldehydes and Ketones Used in Hydrazone Synthesis

| Carbonyl Compound | Resulting Hydrazone Substituent | Reference |

|---|---|---|

| Benzaldehyde | Phenyl | researchgate.net |

| Salicylaldehyde | 2-Hydroxyphenyl | mdpi.com |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | orgsyn.org |

| Acetone | Isopropylidene | sci-hub.se |

N-Benzenesulfonyl-beta-alanine hydrazones can exist in different tautomeric forms. The primary equilibrium is the amido-iminol tautomerism, which is a specific type of keto-enol tautomerism applicable to amides and related structures like hydrazones. researchgate.net

The hydrazone structure contains the -C(O)-NH-N=C< moiety, which can tautomerize to the iminol form, -C(OH)=N-N=C<. This equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of the substituents. researchgate.net In solution, condensation products of similar hydrazides with aliphatic aldehydes can exist as a mixture of the linear hydrazone form and a cyclic tautomer, such as a 1,3,4-thiadiazepine in the case of sulfur-containing analogues. researchgate.net The presence of these tautomeric forms is crucial as it can dictate the coordination behavior of the molecule with metal ions and its reactivity in subsequent chemical transformations. researchgate.net

The this compound and its hydrazone derivatives are valuable precursors for synthesizing various five-membered heterocyclic rings. These cyclization reactions often involve reacting the hydrazide moiety with bifunctional electrophiles.

Pyrroles: The synthesis of N-substituted pyrroles can be achieved through methods like the Paal-Knorr condensation, which involves the reaction of a primary amine or a related nitrogen nucleophile with a 1,4-dicarbonyl compound. organic-chemistry.org In this context, this compound can act as the nitrogen source, reacting with a 1,4-dicarbonyl to form the corresponding N-substituted pyrrole (B145914) after cyclization and dehydration.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized from hydrazines. youtube.com A prevalent method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com this compound can react with compounds like acetylacetone (B45752) or other β-diketones. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole (B372694) ring. youtube.com Another powerful method is the [3+2] cycloaddition reaction, where sulfonyl hydrazones react with suitable dienophiles, such as alkynes or acrylates, to construct the pyrazole core. rsc.orgorganic-chemistry.org

Table 2: General Synthetic Routes to Pyrroles and Pyrazoles

| Target Heterocycle | Required Coreactant | General Method | Key Features | References |

|---|---|---|---|---|

| Pyrrole | 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | Forms N-N bond from hydrazide | organic-chemistry.org |

| Pyrazole | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis | Condensation followed by cyclization | youtube.com |

Triazoles: The 1,2,4-triazole (B32235) ring system can be synthesized from this compound through a multi-step sequence. A common route involves the reaction of the hydrazide with an isothiocyanate to form an N,N'-disubstituted thiosemicarbazide (B42300) intermediate. nih.gov Subsequent intramolecular cyclization of this thiosemicarbazide, typically under basic conditions, leads to the formation of a 1,2,4-triazole-3-thiol derivative. nih.gov Alternatively, acylation of the hydrazide followed by cyclization is another pathway. frontiersin.org The Boulton-Katritzky rearrangement of hydrazones derived from certain oxadiazoles (B1248032) can also yield 1,2,3-triazoles. beilstein-journals.org

Thiadiazoles: 1,3,4-Thiadiazoles are readily accessible from hydrazide precursors. One established method involves converting the hydrazide into a thiosemicarbazide by reacting it with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, or with an isothiocyanate. nih.gov The resulting thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to furnish the 2-amino- or 2-mercapto-1,3,4-thiadiazole ring. nih.govencyclopedia.pub A more direct route involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus pentasulfide or Lawesson's reagent, which facilitates both thionation and cyclization. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| N-Benzenesulfonyl-beta-alanine hydrazone |

| Pyrrole |

| Pyrazole |

| 1,2,4-Triazole |

| 1,3,4-Thiadiazole (B1197879) |

| 1,2,3-Triazole |

| Benzaldehyde |

| Salicylaldehyde |

| 4-Chlorobenzaldehyde |

| Acetone |

| 1,4-dicarbonyl compound |

| 1,3-dicarbonyl compound |

| Acetylacetone |

| Isothiocyanate |

| N,N'-disubstituted thiosemicarbazide |

| 1,2,4-triazole-3-thiol |

| Carbon disulfide |

| Phosphorus pentasulfide |

Synthesis of Cyclic Heterocyclic Derivatives

Cyclization Reactions in Multicomponent Systems

This compound is a valuable component in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The hydrazide moiety of the molecule is particularly reactive and can participate in cyclization cascades to form various heterocyclic systems.

For instance, in reactions analogous to the Biginelli or Hantzsch-type syntheses, the hydrazide can act as the nitrogen-containing component. When reacted with a 1,3-dicarbonyl compound and an aldehyde, it can lead to the formation of substituted dihydropyrimidinone-like structures or other related nitrogen-containing heterocycles. The benzenesulfonyl group remains as a significant substituent on the final ring system, influencing its solubility, polarity, and biological interaction profile.

The general scheme for such a reaction involves the initial condensation between the aldehyde and the 1,3-dicarbonyl compound to form an unsaturated intermediate. This is followed by a Michael addition of the terminal nitrogen of the hydrazide, and subsequent intramolecular cyclization and dehydration to yield the final heterocyclic product. The precise nature of the resulting heterocycle depends on the specific reactants and conditions employed. Isocyanide-based multicomponent reactions, such as the Ugi reaction, can also utilize hydrazides to create peptidomimetics, where the incorporation of the N-benzenesulfonyl-beta-alanine backbone can constrain the resulting cyclic structures. beilstein-journals.org

Preparation of Carbothioamide and Other Related Derivatives

The hydrazide functional group of this compound can be readily converted into a carbothioamide (thiosemicarbazide) derivative. This transformation is typically achieved by reacting the hydrazide with an appropriate isothiocyanate (R-N=C=S).

The reaction proceeds via the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon atom of the isothiocyanate. This straightforward addition reaction yields the corresponding N,N'-disubstituted thiosemicarbazide. The general reaction is as follows:

this compound + R-NCS → N-Benzenesulfonyl-beta-alanyl-4-(R)-thiosemicarbazide

This reaction is highly efficient and allows for the introduction of a wide variety of substituents (R-groups) depending on the isothiocyanate used. These thiosemicarbazide derivatives are important precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, through subsequent cyclization reactions.

Advanced Synthetic Approaches

More sophisticated synthetic strategies can be employed to modify or utilize this compound for specific applications, such as in the creation of functionalized polymers or as part of complex peptide structures.

Site-Selective Functionalization (e.g., Methylation)

The structure of this compound presents multiple sites for functionalization, including the nitrogen atoms of the sulfonamide and the hydrazide groups. Achieving site-selectivity in reactions like methylation is crucial for creating well-defined derivatives.

Research on analogous structures, such as N(beta)-nosyl hydrazides of N-nosyl protected alpha-amino acids, provides significant insight into controlling this selectivity. nih.gov The acidity of the protons on the different nitrogen atoms varies considerably, which can be exploited to direct methylation. nih.gov

Sulfonamide N-H: The proton on the sulfonamide nitrogen is the most acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl groups in the model compounds (and the single sulfonyl group in the title compound).

Hydrazide N-H: The protons on the hydrazide moiety are less acidic.

This difference in acidity allows for controlled, stepwise methylation. nih.gov Using a mild methylating agent like diazomethane (B1218177) in a controlled stoichiometry allows for preferential methylation at the most acidic site first. nih.gov For instance, adding one equivalent of the methylating agent would likely result in methylation on the sulfonamide nitrogen. Further addition could then lead to methylation on the hydrazide nitrogens. Studies on the methylation of beta-alanine itself have also shown that N-methyltransferases can achieve selective methylation, highlighting the potential for biocatalytic approaches. nih.gov

| Reaction Site | Relative Acidity | Expected Product with 1 Eq. Methylating Agent |

| Sulfonamide N-H | High | N-Methyl-N-Benzenesulfonyl-beta-alanine hydrazide |

| Acyl Hydrazide N-H | Medium | N-Benzenesulfonyl-beta-alanine N'-methylhydrazide |

| Terminal Hydrazide N-H | Low | N-Benzenesulfonyl-beta-alanine N''-methylhydrazide |

Solid-Phase Peptide Synthesis (SPPS) Applications with Beta-Alanine Building Blocks

Beta-alanine and its derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS) for creating peptides with modified backbones, altered conformations, and improved stability against enzymatic degradation. N-Benzenesulfonyl-beta-alanine can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. chemimpex.comlifetein.com

To be used in SPPS, the N-Benzenesulfonyl-beta-alanine must be appropriately protected. The carboxylic acid group would be activated for coupling, and the sulfonamide N-H would typically remain unprotected unless specific side-chain interactions are desired. The key step is the protection of the beta-amino group with an Fmoc (9-fluorenylmethyloxycarbonyl) group, creating Fmoc-N-Benzenesulfonyl-beta-alanine .

The synthesis cycle would proceed as follows:

Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. lifetein.com

Coupling: The free carboxyl group of the incoming Fmoc-N-Benzenesulfonyl-beta-alanine is activated using a coupling agent (e.g., HBTU, HATU, DIC) and then reacted with the newly exposed N-terminal amine of the resin-bound peptide.

Washing: The resin is washed to remove excess reagents and byproducts.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of N-Benzenesulfonyl-beta-alanine hydrazide is anticipated to reveal a series of distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzenesulfonyl group are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. These protons would likely present as a complex multiplet pattern due to ortho, meta, and para coupling.

The protons of the β-alanine backbone would exhibit characteristic signals. The two methylene (B1212753) groups (-CH₂-) adjacent to the carbonyl and the sulfonamide nitrogen would likely appear as triplets in the range of δ 2.5-3.5 ppm, assuming coupling with each other. The protons of the hydrazide group (-NHNH₂) and the sulfonamide (-SO₂NH-) would be observed as broad singlets, and their chemical shifts could vary significantly depending on the solvent and concentration due to hydrogen bonding.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.5 - 8.0 | Multiplet |

| -SO₂NH- | Variable (Broad singlet) | s (br) |

| -CH₂-N- | 3.0 - 3.5 | Triplet |

| -CH₂-C(O)- | 2.5 - 3.0 | Triplet |

| -C(O)NH- | Variable (Broad singlet) | s (br) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the two methylene carbons of the β-alanine unit, and the carbonyl carbon of the hydrazide. The aromatic carbons would resonate in the typical range of δ 125-140 ppm. The carbonyl carbon is expected to be the most downfield signal among the non-aromatic carbons, likely appearing around δ 170 ppm. The two methylene carbons would be found in the aliphatic region, with the carbon adjacent to the nitrogen being slightly more downfield than the one adjacent to the carbonyl group.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-S) | ~140 |

| Aromatic (C-H) | 125 - 135 |

| Methylene (-CH₂-N-) | ~40-50 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the two methylene groups of the β-alanine moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the methylene and aromatic carbon signals.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the sulfonamide and hydrazide groups would appear as broad bands in the region of 3200-3400 cm⁻¹. The carbonyl group (C=O) of the hydrazide would exhibit a strong, sharp absorption band around 1650-1680 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) would be observed as two strong bands in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present in their expected regions.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Hydrazide) | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1680 (strong) |

| N-H (Amide II) | Bending | 1510 - 1550 |

| S=O (Asymmetric) | Stretching | 1300 - 1350 (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In a standard MS experiment, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight of this compound (243.29 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula (C₉H₁₃N₃O₃S). The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic fragments corresponding to the loss of the benzenesulfonyl group, the β-alanine hydrazide moiety, or other small neutral molecules.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₉H₁₃N₃O₃S + H]⁺ | 244.0750 |

X-ray Crystallography for Solid-State Structure Elucidation

For a comprehensive understanding of the three-dimensional arrangement of the molecule in the solid state, single-crystal X-ray crystallography is the definitive technique. This method would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding networks involving the amide and hydrazide protons and the sulfonyl and carbonyl oxygens, which dictate the crystal packing. While no specific crystallographic data for this compound has been reported, analysis of structurally similar benzenesulfonohydrazide (B1205821) derivatives suggests that the molecule would likely adopt a bent conformation at the sulfur atom and that the hydrazone portion may be slightly twisted from planarity. The crystal packing would likely be dominated by N-H···O hydrogen bonds.

Analysis of Molecular Conformation and Torsion Angles

A significant conformational feature is the orientation of the benzenesulfonyl group relative to the alanine (B10760859) moiety. This is primarily described by the torsion angles involving the C(carboxy)–Cα and Cα–N bonds. In the crystalline state of N-benzenesulphonyl-DL-alanine, these torsion angles are influenced by the formation of intermolecular hydrogen bonds and packing forces. rsc.org A major conformational shift is observed in the ligand upon coordination with a metal ion, indicating a degree of rotational flexibility around the C(carboxy)–Cα and Cα–N bonds to accommodate the metal ion. rsc.org

The following table summarizes key torsion angles for N-benzenesulphonyl-DL-alanine, which can be considered representative for understanding the potential conformation of N-Benzenesulfonyl-β-alanine hydrazide.

| Torsion Angle | Value (°) |

| C(carboxy)–Cα–N–S | Data not available in abstract |

| Cα–N–S–C(phenyl) | Data not available in abstract |

| N–Cα–C(carboxy)–O | Data not available in abstract |

| O–S–N–Cα | Data not available in abstract |

Note: Specific torsion angle values were not available in the provided search result abstract. A full crystallographic information file (CIF) would be required for these specific details.

Intermolecular Interactions in Crystal Packing

The crystal packing of N-benzenesulphonyl-DL-alanine is stabilized by a network of intermolecular hydrogen bonds. rsc.org In the solid state, the ligand forms typical carboxylic acid hydrogen-bonded dimers. rsc.org These dimers are further linked by N–H···O bonds, creating a robust three-dimensional lattice. rsc.org

The packing arrangement leads to the segregation of the molecules into distinct hydrophobic and hydrophilic regions. rsc.org The phenyl rings of the benzenesulfonyl groups form hydrophobic layers, while the alanine and sulfonyl oxygen atoms participate in the hydrophilic interactions. When crystallized with water, as in the case of its copper(II) complex, water molecules can form a network of hydrogen bonds, further influencing the crystal packing. rsc.org

The primary intermolecular interactions observed in the crystal structure of N-benzenesulphonyl-DL-alanine are summarized in the table below.

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | Formation of hydrogen-bonded dimers. rsc.org |

| Hydrogen Bond | N-H | Sulfonyl O | Linking of the carboxylic acid dimers. rsc.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are foundational for geometry optimization, conformational analysis, and the prediction of various molecular properties.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a computational process that locates the minimum energy structure, which corresponds to the most stable arrangement of atoms. For a flexible molecule like N-Benzenesulfonyl-beta-alanine hydrazide, this involves a conformational analysis to identify all possible low-energy shapes (conformers).

The flexibility of the molecule arises from the rotation around several single bonds, such as the C-C bonds in the beta-alanine (B559535) backbone and the C-N and S-N bonds. Studies on similar hydrazide-hydrazone derivatives have shown that isomers, such as E/Z conformers around the C=N bond and rotational isomers (rotamers) due to the amide C-N bond, can exist and be identified using DFT. researchgate.netnih.gov For this compound, a key area of conformational interest would be the dihedral angles along the beta-alanine backbone and the orientation of the benzenesulfonyl group relative to the rest of the molecule.

A typical conformational analysis involves systematically rotating key dihedral angles and performing a geometry optimization for each starting structure. The relative energies of the resulting stable conformers are then compared to identify the global minimum energy structure. For instance, a study on β-alanine itself using DFT predicted five stable conformers in the gas phase. researchgate.net DFT calculations on indole-hydrazone derivatives have successfully determined that the relative stability of different conformers can be influenced by the solvent environment, with different forms being favored in polar versus nonpolar solvents. nih.gov

Table 1: Illustrative Example of Conformational Analysis Results

This table illustrates the type of data obtained from a DFT conformational analysis. The values are hypothetical for this compound.

| Conformer ID | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 178.5 | 65.2 | 0.00 | 75.4 |

| Conf-2 | -60.1 | 70.1 | 1.52 | 15.1 |

| Conf-3 | 175.3 | -68.9 | 2.15 | 9.5 |

Disclaimer: Data is for illustrative purposes and does not represent actual calculated values for this compound.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. DFT is used to calculate the shapes and energies of these molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In studies of other hydrazide compounds, MEP analysis has been used to predict sites for electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions. researchgate.net For this compound, the oxygen atoms of the sulfonyl and carbonyl groups, along with the nitrogen atoms, would be expected to be electron-rich regions, while the hydrogen atoms attached to nitrogen would be electron-poor.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

Vibrational Spectroscopy: DFT can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. A comparison between the calculated and experimental spectra can provide strong evidence for the proposed structure. For other hydrazide compounds, a good correlation between vibrational data calculated via DFT and experimental FT-IR and FT-Raman spectra has been shown to confirm that the optimized structure is very close to the actual structure. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted. This involves calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies

This table demonstrates how DFT-calculated frequencies are compared to experimental values to validate the computed structure.

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H | Stretching | 3305 | 3315 |

| C=O | Stretching | 1670 | 1685 |

| SO₂ | Asymmetric Stretching | 1340 | 1352 |

| SO₂ | Symmetric Stretching | 1160 | 1171 |

Disclaimer: Data is illustrative, based on typical values for these functional groups, and not from specific experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Dynamics in Solution

MD simulations are particularly useful for studying how this compound behaves in a solvent, such as water. This provides a more realistic model of its behavior in a biological context. The simulation can reveal the range of conformations the molecule adopts in solution, the stability of intramolecular hydrogen bonds, and how it interacts with solvent molecules. Analysis of the MD trajectory can reveal transitions between different conformational states and the timescale on which these changes occur.

QM/MM MD Simulations for Complex Systems

For studying the interaction of this compound with a large biological system, such as a protein enzyme, a full quantum mechanical calculation is computationally prohibitive. In these cases, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is used. nih.gov

In a QM/MM simulation, the most important part of the system—for example, the hydrazide ligand and the key amino acid residues in the enzyme's active site—is treated with a high-accuracy QM method like DFT. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a less computationally expensive MM force field. biorxiv.org This method allows for the modeling of chemical reactions, such as enzyme-catalyzed hydrolysis or the formation/breaking of covalent bonds between the ligand and the protein. QM/MM simulations can determine reaction pathways and calculate activation free energies, providing crucial insights into the mechanism of action for bioactive compounds. nih.gov For example, QM/MM studies on β-lactamases have successfully elucidated the determinants of their enzymatic activity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its target protein. While specific docking studies on this compound are not extensively published, analysis of structurally related compounds, such as benzenesulfonamide (B165840) and hydrazone derivatives, provides a strong basis for predicting its behavior. nih.govnih.govekb.eg

Molecular docking simulations predict how a ligand like this compound fits into the binding site of a target protein. The interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Based on its structure, this compound possesses several key functional groups capable of forming specific interactions:

Sulfonamide Group (-SO₂NH-): The oxygen atoms are strong hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor.

Hydrazide Group (-CONHNH₂): This group contains both hydrogen bond donors (NH, NH₂) and a hydrogen bond acceptor (C=O).

Benzene (B151609) Ring: This provides a hydrophobic surface for engaging in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Studies on similar triazole benzene sulfonamide derivatives targeting human carbonic anhydrase IX have shown that the sulfonamide moiety is crucial for interaction, forming hydrogen bonds with amino acid residues such as Threonine (Thr) and Asparagine (Asn), and coordinating with the essential Zn²⁺ ion in the active site. nih.gov Similarly, docking studies of hydrazone derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to protein targets. nih.gov For this compound, it is predicted that the sulfonamide and hydrazide moieties would anchor the molecule in a binding pocket through a network of hydrogen bonds, while the phenyl group would stabilize the complex via hydrophobic interactions.

Table 1: Potential Protein Targets and Interacting Residues for Benzenesulfonamide and Hydrazide Derivatives

| Compound Class | Potential Protein Target | Key Interacting Amino Acid Residues | Interaction Type |

| Benzenesulfonamides | Carbonic Anhydrases (e.g., CA IX) | Gln92, His68, Thr200, Asn66, Val130 | Hydrogen Bonding, Metal Coordination |

| Hydrazide-Hydrazones | Receptor Tyrosine Kinases (e.g., EGFR) | LEU694, VAL702, LYS721, MET769 | Hydrophobic, Pi-Alkyl |

| Sulfonyl Amino Acids | Kinases | - | Hydrogen Bonding |

This table is illustrative, based on findings for related compound classes, to predict potential interactions for this compound.

Binding mode analysis involves examining the precise conformation and orientation of the ligand within the protein's active site. Docking algorithms generate multiple possible binding poses and score them based on calculated binding energies, typically expressed in kcal/mol. A lower (more negative) binding energy suggests a more stable and favorable interaction.

For triazole benzene sulfonamide derivatives docked against carbonic anhydrase IX, calculated Autodock binding energies were in the range of -8.1 to -9.2 kcal/mol, indicating strong binding affinity. nih.govresearchgate.net These calculations are crucial for:

Ranking Compounds: Comparing the binding energies of different derivatives to identify the most promising candidates.

Validating Binding Poses: Ensuring that the predicted interactions are chemically and sterically feasible.

Guiding Optimization: Identifying which parts of the molecule contribute most to binding, allowing for targeted chemical modifications to improve affinity.

In a hypothetical docking of this compound, the analysis would focus on how the flexible beta-alanine linker allows the benzenesulfonyl and hydrazide ends of the molecule to adopt an optimal conformation to maximize contact with key residues in the binding site. The interaction energy calculation would quantify the strength of this binding, providing a metric to compare its potential efficacy against known inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model is a systematic process. mdpi.com For a series of compounds related to this compound, this would involve:

Data Collection: Assembling a dataset of structurally similar molecules with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that describe its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, electronic properties).

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that correlates the descriptors with biological activity. mdpi.comnih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

A QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives successfully developed models (CoMFA and CoMSIA) that could accurately predict herbicidal activity. nih.gov The models indicated that steric, electrostatic, and hydrophobic fields were critical for activity, guiding the optimization of new compounds. nih.gov A similar approach for this compound and its analogs could lead to predictive models for various activities, such as antimicrobial or anticancer effects. researchgate.net

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. QSAR models help in identifying these key features. Based on the structure of this compound and its constituent parts, the key pharmacophoric features would likely be:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group and the carbonyl oxygen of the hydrazide.

Hydrogen Bond Donors (HBD): The NH proton of the sulfonamide and the two NH functionalities of the hydrazide group.

Aromatic/Hydrophobic Group: The benzene ring.

These features represent the critical points of interaction between the molecule and its biological target. Identifying this pharmacophore allows for virtual screening of large chemical databases to find other structurally diverse molecules that match the pharmacophore and may possess similar biological activity.

Prediction of Molecular Properties (e.g., ADMET-related computational tools)

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Unfavorable ADMET properties are a major cause of drug failure in clinical trials. nih.gov Computational tools can predict these properties early in the drug discovery process, helping to eliminate compounds with poor pharmacokinetic or toxicity profiles. nih.govhitgen.com

A variety of web-based tools and software platforms are available for ADMET prediction, including SwissADME, pkCSM, and ADMETlab 2.0. nih.govscbdd.com These tools use QSAR models and databases of experimental data to predict a wide range of properties for a given chemical structure. For this compound, a computational ADMET evaluation would provide insights into its drug-likeness. A study on benzenesulfonamide analogs demonstrated the utility of this approach by predicting properties such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net

Table 2: Predicted ADMET and Physicochemical Properties for a Representative Benzenesulfonamide Analog

| Property Category | Parameter | Predicted Value/Classification | Significance |

| Physicochemical | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (Lipophilicity) | 1-3 | Good balance between solubility and permeability | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good cell membrane permeability | |

| Absorption | Human Intestinal Absorption (HIA) | High | Potential for good oral bioavailability |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal wall | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects |

| Metabolism | CYP450 Inhibitor (e.g., 2D6, 3A4) | Non-inhibitor | Lower risk of drug-drug interactions |

| Toxicity | hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity |

| Mutagenicity (AMES test) | Non-mutagenic | Lower risk of being carcinogenic |

This table presents typical ADMET parameters and hypothetical predictions for a molecule like this compound, based on computational models and data from related benzenesulfonamide analogs. researchgate.net

Lack of Dedicated Research on this compound Precludes Detailed Computational Analysis

A thorough review of scientific literature reveals a notable absence of computational and theoretical chemistry studies focused exclusively on the chemical compound this compound. While the broader class of benzenesulfonyl hydrazides and β-alanine derivatives has been the subject of various research endeavors, particularly in the context of medicinal chemistry and drug design, specific and detailed computational assessments of the parent compound, this compound, are not available in published research.

Investigations into related structures, such as N-aryl-β-alanine derivatives and other substituted benzenesulfonyl hydrazones, have employed computational methods to explore their potential biological activities. researchgate.netresearchgate.net These studies often involve techniques like molecular docking to predict binding affinities with biological targets, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate molecular descriptors with biological functions, and the calculation of various physicochemical properties to assess drug-likeness. mdpi.comlongdom.orgresearchgate.net

However, these analyses are typically performed on a series of compounds with diverse substitutions to understand the impact of different functional groups on activity. The specific molecular descriptors and detailed research findings for the unsubstituted this compound are not provided in these comparative studies. The available literature primarily focuses on the synthesis and evaluation of new derivatives, with computational work supporting these broader investigations. mdpi.comnih.gov

Consequently, due to the lack of dedicated research, it is not possible to provide an article with the requested detailed data tables and specific research findings for the computational assessment of molecular descriptors for this compound.

Reactivity and Reaction Mechanism Investigations

Study of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for N-Benzenesulfonyl-beta-alanine hydrazide are not extensively documented in the public literature. However, studies on analogous N-arylsulfonyl hydrazones and related compounds offer valuable insights into the factors governing their reactivity.

For instance, kinetic studies on the hydrolysis of related compounds and the thermal decomposition of sulfonyl hydrazides to generate diimide suggest that the reaction rates are highly dependent on factors such as temperature, solvent, and pH. wikipedia.orgnih.gov In the context of enzyme inhibition, kinetic parameters like K_m and k_cat are crucial for understanding the interaction between inhibitors and enzymes. For example, studies on N-arylsulfonyl hydrazones as inhibitors of metallo-β-lactamases have determined these parameters under various conditions. nih.gov

Table 1: Exemplary Kinetic Parameters for Nitrocefin (B1678963) Hydrolysis by Metallo-β-Lactamases

| Enzyme | Preincubation | K_m (μM) | k_cat (s⁻¹) |

| IMP-1 | No | 21 ± 2 | 320 ± 30 |

| IMP-1 | Yes | 12 ± 1 | 260 ± 22 |

| BcII | - | 49 | 41 |

This table presents kinetic data for the hydrolysis of nitrocefin by metallo-β-lactamases, which can be inhibited by N-arylsulfonyl hydrazones. The data for IMP-1 shows the effect of preincubation on the kinetic parameters. Data sourced from a study on N-arylsulfonyl hydrazones as inhibitors of IMP-1 metallo-β-lactamase. nih.gov

Thermodynamic considerations, such as the enthalpy and entropy of reaction, are fundamental to predicting the spontaneity and position of equilibrium for reactions involving this compound. For example, the decomposition of sulfonyl hydrazides to form diimide and a sulfinate salt is a thermodynamically driven process.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, with intermediates often dictated by the reaction conditions. A prominent reaction pathway for sulfonyl hydrazides involves the formation of sulfonyl radicals. acs.orgrsc.org Under oxidative conditions, often initiated by radical initiators or transition metals, the N-H bond of the hydrazide can be cleaved to generate a sulfonyl radical with the concomitant release of nitrogen gas. acs.orgnih.gov

This sulfonyl radical is a key intermediate that can undergo various subsequent reactions. For example, it can add to unsaturated systems like alkenes and alkynes, initiating a cascade of reactions, including cyclizations. acs.orgnih.gov The resulting carbon-centered radical can then be trapped by other species in the reaction mixture or undergo further rearrangements. nih.gov

Another significant reaction pathway involves the base-induced elimination of benzenesulfinic acid to generate diimide (N₂H₂), which is a valuable reagent for the reduction of non-polar multiple bonds. wikipedia.orgorganic-chemistry.org

In the context of constructing complex molecules, sulfonyl hydrazones (formed from the condensation of sulfonyl hydrazides with aldehydes or ketones) can serve as precursors to various reactive intermediates. For example, in palladium-catalyzed reactions, alkenyl hydrazones can form cyclopropylcarbinyl palladium intermediates. unc.edu

Table 2: Common Intermediates in Sulfonyl Hydrazide Reactions

| Intermediate | Precursor | Reaction Type | Subsequent Reactions |

| Sulfonyl Radical | Sulfonyl Hydrazide | Radical Initiation | Addition to π-systems, Cyclization |

| Diimide | Sulfonyl Hydrazide | Base-induced Elimination | Alkene/Alkyne Reduction |

| Cyclopropylcarbinyl Palladium | Alkenyl Hydrazone | Palladium Catalysis | Formation of 1,4-dienes, Vinyl Cyclopropanes |

This table summarizes key reactive intermediates generated from sulfonyl hydrazides and their derivatives, along with their typical formation methods and subsequent transformations. wikipedia.orgacs.orgrsc.orgorganic-chemistry.orgunc.edu

Role of Acidity and Basicity in Chemical Transformations

The acidic and basic properties of this compound are crucial in many of its chemical transformations. The molecule possesses both acidic protons (on the sulfonamide and hydrazide nitrogens) and basic sites (the nitrogen and oxygen atoms).

The basicity of the compound is centered on the nitrogen and oxygen atoms. Theoretical and experimental studies on sulfonamides suggest that the nitrogen atom of the sulfonamide group is generally the preferred site for protonation in the gas phase. researchgate.net However, in solution, the protonation site can be influenced by the solvent. researchgate.net The basicity of these sites is important for understanding the compound's behavior in acid-catalyzed reactions, such as hydrolysis. Under acidic conditions, protonation of the hydrazide or sulfonyl oxygen can facilitate bond cleavage.

The interplay between acidity and basicity is also evident in its synthesis, where the reaction of benzenesulfonyl chloride with β-alanine hydrazide is typically carried out in the presence of a base to neutralize the HCl formed.

Diimide Generation and Chemoselectivity in Reduction Reactions

This compound, like other sulfonyl hydrazides, can serve as a precursor for the in-situ generation of diimide (N₂H₂). This is typically achieved through thermal decomposition or, more commonly, by treatment with a base. A well-known reagent for this purpose is o-nitrobenzenesulfonylhydrazide (NBSH), which decomposes to diimide and o-nitrobenzenesulfinate. organic-chemistry.org The reaction is believed to proceed through a concerted mechanism involving the cis-isomer of diimide. wikipedia.org

Diimide is a highly chemoselective reducing agent. It preferentially reduces non-polar double and triple bonds, such as C=C and C≡C, while being unreactive towards many other functional groups. wikipedia.orgacs.org This chemoselectivity is a significant advantage over other reducing agents like catalytic hydrogenation, which can also reduce polar functional groups.

Table 3: Chemoselectivity of Diimide Reduction

| Functional Group | Reactivity with Diimide |

| Alkene (non-polar) | Readily Reduced |

| Alkyne | Readily Reduced |

| Aldehyde | Generally Not Reduced |

| Ketone | Generally Not Reduced |

| Ester | Not Reduced |

| Carboxylic Acid | Not Reduced |

| Nitro Group | Not Reduced |

| Sulfoxide | Not Reduced |

This table outlines the general chemoselectivity of diimide generated from sulfonyl hydrazides in reduction reactions, highlighting its preference for non-polar multiple bonds. wikipedia.orgorganic-chemistry.orgacs.org

The reduction occurs via a syn-addition of two hydrogen atoms to the same face of the multiple bond. The steric environment of the substrate plays a significant role in the rate of reduction, with less hindered multiple bonds reacting more rapidly. nih.gov

Cyclization Mechanisms

The structure of this compound contains a flexible β-alanine backbone, making it a potential substrate for intramolecular cyclization reactions to form heterocyclic structures. While specific studies on the cyclization of this particular compound are scarce, the general principles of cyclization involving sulfonyl hydrazides and related structures provide valuable insights.

One major pathway for cyclization involves the generation of a sulfonyl radical, which can then participate in a radical cascade cyclization. rsc.org If the molecule contains an appropriately positioned unsaturated group, the initially formed sulfonyl radical can add to it, leading to a new carbon-centered radical that can then cyclize onto another part of the molecule. acs.orgresearchgate.net

Another potential cyclization mechanism involves the nucleophilic attack of one of the nitrogen atoms of the hydrazide moiety or the sulfonamide nitrogen onto an electrophilic center within the molecule, which could be introduced through modification of the β-alanine chain. For instance, acid-catalyzed intramolecular cyclization has been demonstrated for N-cyano sulfoximines, which proceed through the hydrolysis of the cyano group followed by cyclocondensation. nih.gov

Studies on the cyclization of other amino acid derivatives have shown that regioselective cyclizations can lead to various heterocyclic systems such as lactones, oxazolidinones, and oxazolines. nih.gov The functional groups present and the reaction conditions dictate the outcome of these cyclizations.

Molecular Interactions and Supramolecular Chemistry

Supramolecular Self-Assembly Processes

Role in Crystal Engineering and Molecular Recognition

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The molecular structure of N-Benzenesulfonyl-beta-alanine hydrazide contains several functional groups capable of forming strong and directional hydrogen bonds, making it a compound of interest for creating ordered supramolecular architectures.

The key functional groups and their potential interactions include:

Sulfonamide Group (-SO₂NH-) : This group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Aromatic sulfonamides are known to form various intermolecular hydrogen-bonding patterns, including dimeric, zigzag, and helical structures, which are crucial for stabilizing crystal lattices. nih.gov These interactions are fundamental in molecular recognition, allowing the sulfonamide moiety to bind with high specificity to complementary sites, such as the active sites of enzymes like carbonic anhydrases. mdpi.com

Amide Linkage (-C(O)NH-) : The beta-alanine (B559535) portion of the molecule contains an amide-like linkage that also serves as both a hydrogen bond donor and acceptor. The propensity of amide groups to form hydrogen bonds is a primary driver in the spatial structure of proteins and the interaction of bioactive molecules with receptors. nih.gov

Hydrazide Group (-C(O)NHNH₂) : Hydrazides are versatile synthons in creating heterocyclic compounds and are known to participate in extensive hydrogen bonding networks. mdpi.commdpi.com The terminal -NH₂ group provides additional hydrogen bond donors, enhancing the molecule's ability to form complex, three-dimensional crystalline frameworks.

Aromatic Ring : The benzene (B151609) ring can participate in weaker, yet structurally significant, non-covalent interactions such as π–π stacking and C—H⋯π interactions, further contributing to the stability of the crystal packing. nih.govnih.gov

The combination of these functional groups allows this compound to act as a versatile building block in crystal engineering. The predictable nature of these hydrogen bonds and other non-covalent interactions enables the rational design of materials with specific topologies and functions. mdpi.com This capacity for self-assembly is central to molecular recognition, where the specific geometry and electronic properties of the molecule dictate its ability to bind selectively to other molecules or ions.

Ligand-Protein Interaction Profiling

Understanding how a small molecule like this compound interacts with protein targets is fundamental to drug discovery. Biophysical methods are employed to characterize these interactions, providing critical data on binding affinity, thermodynamics, and selectivity. nih.govdrugtargetreview.com Benzenesulfonamide (B165840) derivatives are well-documented as inhibitors of various enzymes, particularly carbonic anhydrases, making this class of compounds a model for studying ligand-protein interactions. mdpi.comnih.govnih.gov

Biophysical Techniques (e.g., Fluorescent Thermal Shift Assay, Isothermal Titration Calorimetry)

To quantitatively assess the interaction between a ligand and a protein, several biophysical techniques are utilized. Among the most common are the Fluorescent Thermal Shift Assay (FTSA) and Isothermal Titration Calorimetry (ITC).

Fluorescent Thermal Shift Assay (FTSA)

Also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, FTSA is a high-throughput method used to measure the thermal stability of a protein. nih.govspringernature.comrsc.org The principle is based on the phenomenon that ligand binding often stabilizes a protein's structure, resulting in an increase in its melting temperature (Tₘ). reactionbiology.combitesizebio.com

The experimental process involves:

A purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. thermofisher.comaxxam.com

In its native, folded state, the protein's hydrophobic core is shielded, and fluorescence is low. nih.gov

The sample is heated incrementally, causing the protein to denature and expose its hydrophobic core. The dye then binds, leading to a sharp increase in fluorescence. bitesizebio.com

The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tₘ). axxam.com

When a stabilizing ligand is present, it increases the energy required to unfold the protein, resulting in a positive shift in the Tₘ (ΔTₘ). This shift is indicative of a direct binding interaction. reactionbiology.comthermofisher.com

FTSA is a powerful tool for initial screening to identify compounds that bind to a target protein and to optimize buffer conditions for protein stability. nih.govthermofisher.com

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the binding event in a single experiment. nih.govwikipedia.orgspringernature.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a protein. malvernpanalytical.com

From a single ITC experiment, several key parameters can be determined:

Binding Affinity (Kₐ) or Dissociation Constant (K₋) : Quantifies the strength of the interaction. harvard.edu

Stoichiometry (n) : Determines the molar ratio of the ligand-protein interaction. springernature.comharvard.edu

Enthalpy Change (ΔH) : Measures the heat change upon binding, providing insight into the types of forces driving the interaction (e.g., hydrogen bonds, van der Waals forces). utmb.edunih.gov

Entropy Change (ΔS) : Calculated from the other parameters, this value reflects changes in the system's disorder, often related to conformational changes and the release of solvent molecules. utmb.edunih.gov

The data from ITC allows for a deep understanding of the driving forces behind molecular recognition, which is invaluable for the rational design and optimization of ligands. nih.govwhiterose.ac.uk

Analysis of Binding Affinity and Selectivity

The data generated from biophysical assays like FTSA and ITC are crucial for determining a ligand's binding affinity and its selectivity for a target protein over others.

Binding Affinity refers to the strength of the interaction between a single ligand molecule and its binding partner. It is typically quantified by the dissociation constant (K₋), where a lower K₋ value indicates a stronger, higher-affinity interaction. ITC directly measures the binding constant, while FTSA data can be used to estimate affinity by analyzing the magnitude of the thermal shift as a function of ligand concentration. axxam.comnih.gov

Selectivity is a measure of a ligand's ability to bind to a specific target protein in preference to other, often closely related, proteins. For therapeutic agents, high selectivity is critical to minimize off-target effects. To assess selectivity, the binding affinity of this compound would be measured against a panel of different proteins (e.g., various carbonic anhydrase isoforms). A compound is considered selective if it exhibits a significantly lower K₋ (higher affinity) for the intended target compared to other proteins. unifi.it

The following table illustrates the type of data that could be generated from ITC experiments to assess the binding affinity and selectivity of a hypothetical benzenesulfonamide derivative against two different carbonic anhydrase (CA) isoforms.

| Target Protein | Dissociation Constant (K₋) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |

|---|---|---|---|---|

| Carbonic Anhydrase I | 250 | -7.5 | 1.5 | 1.02 |

| Carbonic Anhydrase II | 15 | -9.1 | 1.2 | 0.98 |

In this illustrative example, the compound shows a much lower K₋ for Carbonic Anhydrase II (15 nM) compared to Carbonic Anhydrase I (250 nM), indicating a significant selectivity for the former. Such quantitative analysis is essential for advancing a compound through the drug discovery pipeline.

Structure Activity Relationships Sar and Design Principles for Functional Analogs

Systematic Modification of the N-Benzenesulfonyl Moiety

The benzenesulfonyl group serves as a critical anchor for target engagement in many biologically active sulfonamides. Its modification can profoundly influence binding affinity and selectivity.

The electronic properties of the benzene (B151609) ring in the N-benzenesulfonyl moiety are a key determinant of activity. The sulfonamide NH proton's acidity, which is crucial for hydrogen bonding with target residues like zinc-coordinating threonines in metalloenzymes, is directly modulated by the substituents on the ring. mdpi.com Electron-withdrawing groups (EWGs) increase the acidity of this proton, potentially strengthening interactions with hydrogen bond acceptors in a protein's active site. Conversely, electron-donating groups (EDGs) decrease its acidity.

In related benzenesulfonamides that inhibit carbonic anhydrases, the unsubstituted phenylsulfonamide moiety is a classic zinc-binding group. mdpi.com The introduction of substituents can also introduce new interaction points. For example, a para-substituent on the benzene ring can extend into deeper pockets of an enzyme's active site, potentially increasing affinity and modulating selectivity between different isoforms. mdpi.com Steric bulk is another major consideration; oversized substituents can create unfavorable steric clashes, preventing the molecule from binding effectively.

Halogens are frequently used substituents in medicinal chemistry due to their ability to modulate both electronic and lipophilic properties. Introducing halogen atoms like chlorine (Cl), bromine (Br), or fluorine (F) onto the benzenesulfonyl ring can significantly impact activity. Halogens are electron-withdrawing, which, as noted above, can enhance the hydrogen-bonding capability of the sulfonamide NH group.

Furthermore, halogens can form specific halogen bonds with electron-rich atoms like oxygen or nitrogen in a protein's active site, providing an additional stabilizing interaction. Their introduction also increases the lipophilicity of the compound, which can affect cell permeability and plasma protein binding. In studies of related benzenesulfonyl hydrazones, the presence of halogens on aryl rings has been shown to be a major factor in determining antibacterial potency. For instance, a review of benzenesulfonyl hydrazones highlighted that a p-fluorobenzenesulfonylhydrazone derivative of methyl dehydroabietate exhibited the highest antibacterial activity among the tested compounds against B. subtilis and S. aureus. researchgate.net

Variation of the Beta-Alanine (B559535) Linker and its Functionalization

The beta-alanine linker provides a flexible spacer between the benzenesulfonyl head and the hydrazide tail. Its length, rigidity, and the presence of functional groups are critical for orienting the other two moieties correctly within a binding site.

The length of the amino acid linker is a crucial parameter that dictates the distance between the key pharmacophoric elements of the molecule. Shortening the linker from a beta-amino acid (n=2) to an alpha-amino acid like glycine (B1666218) (n=1) or lengthening it to a gamma-amino acid like gamma-aminobutyric acid (GABA, n=3) would significantly alter the spatial relationship between the benzenesulfonyl and hydrazide groups.

Studies on related benzenesulfonamide (B165840) inhibitors of carbonic anhydrase have shown that extending the linker from a beta-alanine to a gamma-aminobutyric acid can alter the binding profile and selectivity against different enzyme isozymes. mdpi.com While shorter linkers might be ideal for targets with compact binding sites, longer, more flexible linkers may be necessary to bridge distant interaction points. researchgate.netsci-hub.se However, excessively long or flexible linkers can also be detrimental, leading to a loss of conformational rigidity and an associated entropic penalty upon binding. Branching on the carbon backbone, for instance by using a substituted beta-alanine derivative, would introduce steric constraints and could be used to confer a specific preferred conformation or to probe for small hydrophobic pockets in the target's binding site.

Replacing beta-alanine with other amino acid residues is a powerful strategy to explore the chemical space around the core scaffold. This modification introduces the diverse physicochemical properties of natural and unnatural amino acid side chains (R-groups), which can establish new, beneficial interactions with a biological target.

A study on N-acylhydrazones, where the benzenesulfonyl group was replaced by a benzoyl group, evaluated the impact of different L-amino acid linkers (Valine, Leucine, Phenylalanine) on antimicrobial activity. The results demonstrated that the nature of the amino acid side chain significantly influenced potency, indicating that these side chains interact directly with the biological target. For example, derivatives containing phenylalanine were often found to have potent activity, suggesting a favorable hydrophobic interaction is possible. This highlights the potential for tuning the biological profile of N-Benzenesulfonyl-beta-alanine hydrazide by incorporating amino acids with varying properties—such as hydrophobic (Leucine, Valine), aromatic (Phenylalanine, Tyrosine), or polar/charged (Glutamic Acid, Asparagine) side chains.

The following table, adapted from research on N-Boc-L-amino acid-(N'-benzoyl) hydrazides, illustrates how varying the amino acid linker can influence antimicrobial activity against S. aureus.

| Compound | Amino Acid Linker | Side Chain (R-group) | Activity vs. S. aureus (Inhibition Zone mm) |

|---|---|---|---|

| Valine Derivative | Valine | -CH(CH₃)₂ | 14 |

| Leucine Derivative | Leucine | -CH₂CH(CH₃)₂ | 16 |

| Phenylalanine Derivative | Phenylalanine | -CH₂-Ph | 20 |

Modifications at the Hydrazide/Hydrazone Terminus

The hydrazide functional group is a versatile chemical handle that can be readily converted into a wide array of hydrazones through condensation with various aldehydes and ketones. This modification dramatically alters the steric and electronic profile of this end of the molecule and is a primary strategy for generating analog libraries. The resulting C=N double bond of the hydrazone creates a more rigid structure, and the substituent introduced from the aldehyde or ketone can explore different regions of a target binding site. researchgate.net

Research on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated the profound impact of the aldehyde-derived moiety on antibacterial activity. By condensing the parent hydrazide with different substituted benzaldehydes, analogs with a wide range of potencies were produced. The position and nature of substituents on the phenyl ring of the hydrazone were critical. For example, hydroxyl and halogen substitutions were particularly influential. The compound derived from 5-bromo-2-hydroxybenzaldehyde showed significantly higher activity against B. subtilis than the reference drug ampicillin. This suggests that the hydrogen-bonding capacity of the hydroxyl group and the electronic/lipophilic contributions of the halogen are key to its interaction with the bacterial target.

The data below, adapted from the study on 2,4,6-trimethylbenzenesulfonyl hydrazones, shows the effect of modifying the hydrazone terminus on antibacterial activity against Bacillus subtilis.

| Compound Name | Hydrazone Substituent (from Aldehyde) | MIC vs. B. subtilis (µg/mL) |

|---|---|---|

| N'-[(2-Iodophenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide | 2-Iodophenyl | 62.5 |

| N'-[(5-Bromo-2-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide | 5-Bromo-2-hydroxyphenyl | 31.25 |

| N'-[(2-Hydroxy-3,5-dichlorophenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide | 2-Hydroxy-3,5-dichlorophenyl | 62.5 |

| Ampicillin (Reference) | N/A | 62.5 |

Influence of Aldehyde/Ketone Moiety in Hydrazones

The condensation of this compound with various aldehydes and ketones yields a library of hydrazones with a wide range of biological activities. The nature of the aldehyde or ketone moiety significantly influences the physicochemical properties and biological profile of the resulting hydrazone. nih.govresearchgate.net The hydrazone linkage (-C=N-NH-) itself is a critical pharmacophore, contributing to the molecule's conformational flexibility and potential for hydrogen bonding. nih.govmdpi.com

Research on benzenesulfonyl hydrazones has demonstrated that the substituent on the aryl ring of the aldehyde or ketone plays a pivotal role in determining the compound's activity. For instance, in a series of benzenesulfonyl hydrazones, the presence and position of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can modulate their anticancer, antimicrobial, and enzyme inhibitory properties. nih.govnih.gov

For example, studies on various hydrazone derivatives have shown that substituting the aromatic ring of the aldehyde with groups like methoxy (B1213986) (-OCH3), chloro (-Cl), or nitro (-NO2) can significantly impact their biological efficacy. The introduction of a 4-methoxy group on the benzylidene ring of certain hydrazones has been shown to enhance their inhibitory activity against certain enzymes. nih.gov In contrast, the presence of a trifluoromethyl group at the same position has also resulted in potent derivatives. mdpi.com

Table 1: Influence of Aldehyde/Ketone Moiety on Biological Activity of Hydrazone Derivatives

| Aldehyde/Ketone Moiety | Resulting Hydrazone Derivative | Observed Biological Activity | Reference |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-benzenesulfonohydrazide analog | Potent hMAO-A inhibitor | mdpi.com |

| 4-Chlorobenzaldehyde | 4-(1H-benzimidazole-2-yl)-N'-(4-chlorobenzylidene) benzohydrazide | Carbonic Anhydrase Inhibitor | nih.gov |

| 4-Cyanobenzaldehyde | 4-(1H-benzimidazole-2-yl)-N'-(4-cyanobenzylidene) benzohydrazide | Carbonic Anhydrase Inhibitor | nih.gov |

| 4-(Trifluoromethyl)benzaldehyde | Benzimidazole-hydrazone with 4-(trifluoromethyl)phenyl group | Potent Carbonic Anhydrase I Inhibitor | mdpi.com |

| Various Aromatic Aldehydes | Aroyl hydrazones with benzothiazole (B30560) skeleton | α-Amylase Inhibition | nih.gov |

This table is illustrative and based on findings from related hydrazone derivatives.

Incorporation of Heterocyclic Systems

Commonly incorporated heterocyclic systems include five-membered rings like pyrrole (B145914), imidazole, thiazole (B1198619), and triazole, as well as six-membered rings such as pyridine (B92270) and pyrimidine. frontiersin.orgresearchgate.net For instance, the incorporation of a benzimidazole (B57391) ring has been shown to yield potent inhibitors of carbonic anhydrase. nih.govmdpi.com Similarly, the presence of a thiazole or thiadiazole ring in sulfonamide derivatives has been associated with significant anticancer and antimicrobial activities. nih.govnih.gov